
Sodium cyclopent-2-ene-1-undecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium cyclopent-2-ene-1-undecanoate is a chemical compound with the molecular formula C16H27NaO2. It is known for its applications in various industrial and scientific fields. This compound is characterized by its unique structure, which includes a cyclopentene ring and an undecanoate chain, making it a versatile molecule in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium cyclopent-2-ene-1-undecanoate typically involves the reaction of cyclopent-2-ene-1-undecanoic acid with a sodium base. The reaction is carried out under controlled conditions to ensure high yield and purity. The process may involve steps such as esterification, saponification, and neutralization .
Industrial Production Methods: Industrial production of this compound often employs large-scale reactors and automated systems to maintain consistency and efficiency. The process includes rigorous quality control measures to ensure the final product meets industry standards. The compound is usually produced in bulk and packaged in airtight containers to preserve its stability .
Chemical Reactions Analysis
Types of Reactions: Sodium cyclopent-2-ene-1-undecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Typical reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopent-2-ene-1-undecanoic acid, while reduction can produce cyclopent-2-ene-1-undecanol .
Scientific Research Applications
Sodium cyclopent-2-ene-1-undecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is utilized in the production of surfactants, lubricants, and synthetic materials
Mechanism of Action
The mechanism of action of sodium cyclopent-2-ene-1-undecanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Sodium cyclopent-2-ene-1-octanoate
- Sodium cyclopent-2-ene-1-decanoate
- Sodium cyclopent-2-ene-1-dodecanoate
Comparison: Sodium cyclopent-2-ene-1-undecanoate stands out due to its unique chain length and structural properties, which confer specific reactivity and stability.
Properties
CAS No. |
5587-76-8 |
|---|---|
Molecular Formula |
C16H27NaO2 |
Molecular Weight |
274.37 g/mol |
IUPAC Name |
sodium;11-cyclopent-2-en-1-ylundecanoate |
InChI |
InChI=1S/C16H28O2.Na/c17-16(18)14-8-6-4-2-1-3-5-7-11-15-12-9-10-13-15;/h9,12,15H,1-8,10-11,13-14H2,(H,17,18);/q;+1/p-1 |
InChI Key |
PCZFVTPRFQOIND-UHFFFAOYSA-M |
Canonical SMILES |
C1CC(C=C1)CCCCCCCCCCC(=O)[O-].[Na+] |
Related CAS |
459-67-6 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


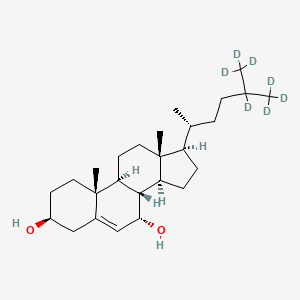
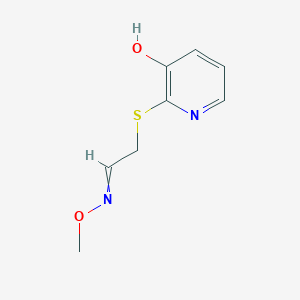
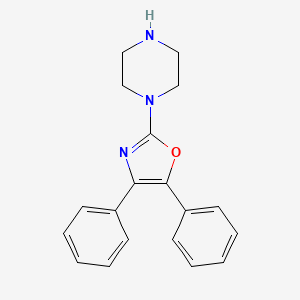
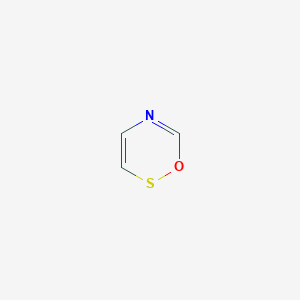
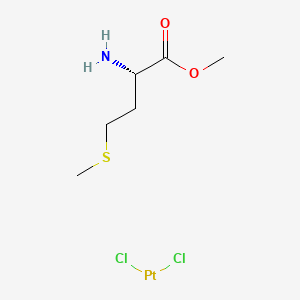
![(1R,2S,3S,5S)-8-[(E)-3-iodoprop-2-enyl]-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13816911.png)
![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)
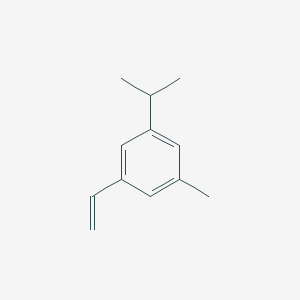
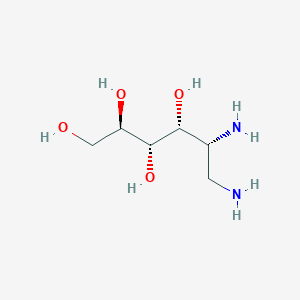
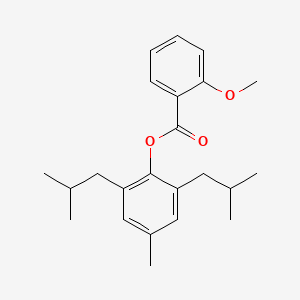
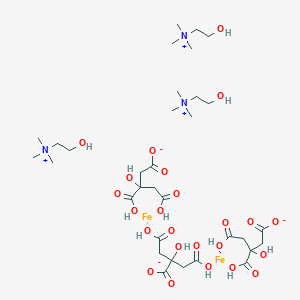
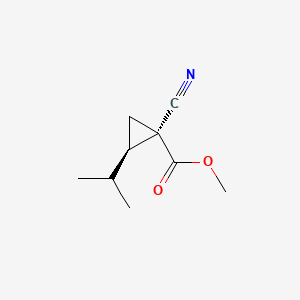
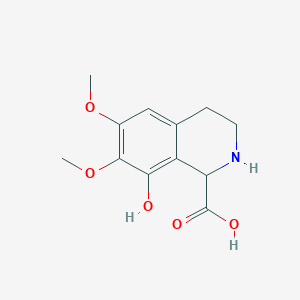
![N-[9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-yl]acetamide](/img/structure/B13816969.png)
